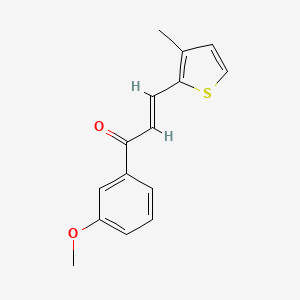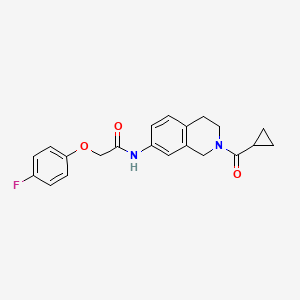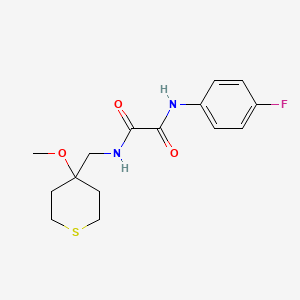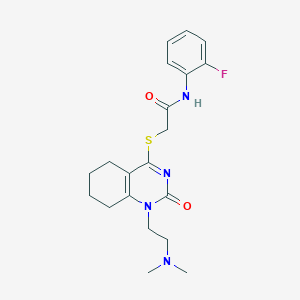
(2E)-1-(3-メトキシフェニル)-3-(3-メチルチオフェン-2-イル)プロプ-2-エン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
The primary target of the compound (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is the voltage-gated sodium channel Na1.8 . This channel is specifically expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a human pain target .
Mode of Action
The compound (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one interacts with its target, the Na1.8 channel, in a unique way. Unlike prior reported Na1.8 inhibitors that preferentially interacted with an inactivated state via the pore region, this compound was state-independent with similar potencies against closed and inactivated channels .
Biochemical Pathways
The compound (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one affects the pain signaling pathway. Voltage-gated sodium channels (Na) are responsible for action potential initiation and transmission of pain signals . By selectively inhibiting Na1.8, the compound can ameliorate pain while minimizing effects on other Na isoforms essential for cardiac, respiratory, and central nervous system physiology .
Pharmacokinetics
The compound has been shown to inhibit na18 in the nanomolar potency range and exhibited over 600-fold selectivity against human Na11-Na17 and Na19 . This suggests a high degree of specificity and potential for good bioavailability.
Result of Action
The compound (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one inhibits action potential firing in human dorsal root ganglia neurons . This results in the amelioration of pain signals, demonstrating the compound’s potential as a pain management agent .
Action Environment
The compound displayed species specificity for primate na18 over dog and rodent Na18 , suggesting that species differences may play a role in its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl ring instead of a thiophene ring.
(2E)-1-(3-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Another chalcone with a methyl-substituted phenyl ring.
Uniqueness
(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other chalcones. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-8-9-18-15(11)7-6-14(16)12-4-3-5-13(10-12)17-2/h3-10H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWSEKAJEGXLNY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2425935.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)



![6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2425954.png)


